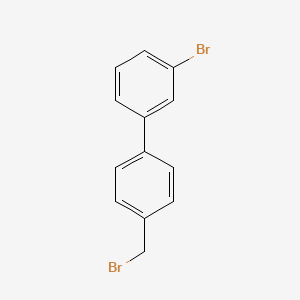![molecular formula C10H6S B12954287 5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
5-Ethynylbenzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylbenzo[b]thiophene is an organic compound with the molecular formula C10H6S It is a derivative of benzothiophene, characterized by the presence of an ethynyl group at the 5-position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylbenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of benzothiophene with ethynylating agents under specific conditions. For instance, the reaction of benzothiophene with ethynylmagnesium bromide in the presence of a palladium catalyst can yield this compound . Another method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene skeleton .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethynylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzo[b]thiophene.
Substitution: Halogenated benzothiophenes.
Aplicaciones Científicas De Investigación
5-Ethynylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Ethynylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-Ethylbenzo[b]thiophene: Similar structure but with an ethyl group instead of an ethynyl group.
3-Ethynylbenzo[b]thiophene: Ethynyl group at the 3-position instead of the 5-position.
Benzothiophene: The parent compound without any substituents.
Uniqueness: 5-Ethynylbenzo[b]thiophene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H6S |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
5-ethynyl-1-benzothiophene |
InChI |
InChI=1S/C10H6S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |
Clave InChI |
WRAABNJSSJCLPD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
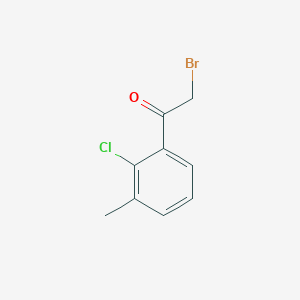
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
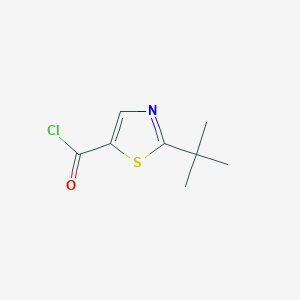
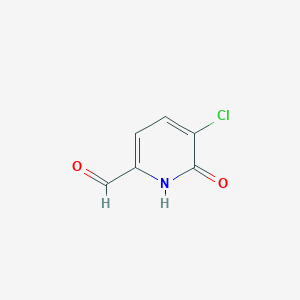
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
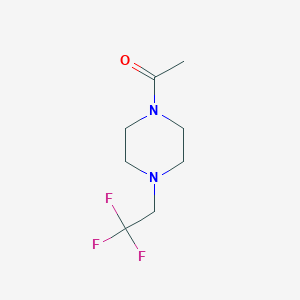
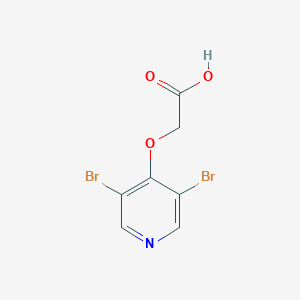
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
